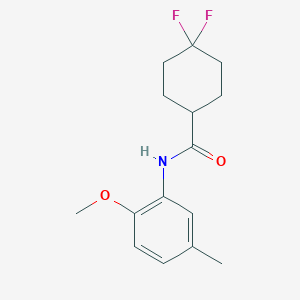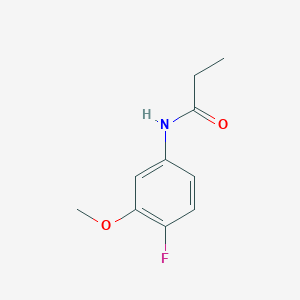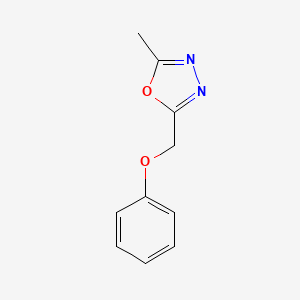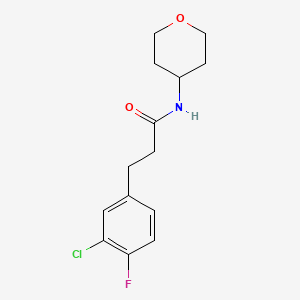![molecular formula C13H22ClN5 B15114969 1-(1-Ethyl-1h-pyrazol-4-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine](/img/structure/B15114969.png)
1-(1-Ethyl-1h-pyrazol-4-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-1h-pyrazol-4-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-1h-pyrazol-4-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole rings are then alkylated using ethyl and isopropyl halides in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of the alkylated pyrazole rings with methanamine under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-1h-pyrazol-4-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
1-(1-Ethyl-1h-pyrazol-4-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1h-pyrazol-4-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
- 1-(1-Ethyl-1H-pyrazol-4-yl)ethanone
- 1-(1-Isopropyl-1H-pyrazol-5-yl)methanamine
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Comparison:
- Structural Differences: The presence of different alkyl groups and additional functional groups in similar compounds.
- Unique Properties: 1-(1-Ethyl-1h-pyrazol-4-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine has unique properties due to its specific structure, which may result in distinct biological and chemical activities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-4-17-10-12(8-16-17)7-14-9-13-5-6-15-18(13)11(2)3;/h5-6,8,10-11,14H,4,7,9H2,1-3H3;1H |
InChI Key |
VKGIIXWCYOCKCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15114889.png)

![2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one](/img/structure/B15114916.png)



![5-Bromo-2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B15114932.png)
![1-methyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine](/img/structure/B15114933.png)
![4-{[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15114938.png)
![4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B15114939.png)
![2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B15114941.png)
![4-{[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B15114942.png)
![4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B15114944.png)
![4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15114950.png)
